4-Chloro-3-(1h-thieno[3,4-d]imidazol-2-yl)aniline

H+/K+-ATPase inhibition gastric acid secretion thienoimidazole vs benzimidazole

Obtain a rule-of-three compliant fragment scaffold for medicinal chemistry. This thieno[3,4-d]imidazole building block offers a bioisosteric alternative to benzimidazoles with distinct electronic and lipophilic profiles. - Dual orthogonal vectors: free aniline (amide coupling) and aryl chloride (cross-coupling) for rapid analog synthesis. - Validated core: thienoimidazoles demonstrate ATP-binding pocket affinity (PARP-1 IC₅₀ 0.043 µM for optimized analog) and ion channel target engagement. - Fragment library suitability: MW 249.72 Da, LogP 3.527, TPSA 54.7 Ų, only 1 rotatable bond.

Molecular Formula C11H8ClN3S
Molecular Weight 249.72 g/mol
Cat. No. B13074274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-(1h-thieno[3,4-d]imidazol-2-yl)aniline
Molecular FormulaC11H8ClN3S
Molecular Weight249.72 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)C2=NC3=CSC=C3N2)Cl
InChIInChI=1S/C11H8ClN3S/c12-8-2-1-6(13)3-7(8)11-14-9-4-16-5-10(9)15-11/h1-5H,13H2,(H,14,15)
InChIKeyYHQREDSNDPMYMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-(1H-thieno[3,4-d]imidazol-2-yl)aniline – CAS 1544684-70-9 Procurement Baseline


4-Chloro-3-(1H-thieno[3,4-d]imidazol-2-yl)aniline (CAS 1544684-70-9) is a heterocyclic small molecule (C₁₁H₈ClN₃S, MW 249.72) bearing a thieno[3,4-d]imidazole core fused to a 4-chloro-3-amino-substituted phenyl ring . The scaffold belongs to the thienoimidazole class—a bioisosteric analog of the benzimidazole pharmacophore found in proton-pump inhibitors (omeprazole) and PARP inhibitors—with the sulfur atom imparting distinct electronic and lipophilic characteristics [1]. Commercially available at 98% purity from established building-block suppliers, this compound serves primarily as a synthetic intermediate and fragment-like scaffold for medicinal chemistry derivatization .

Workflow
Thieno[3,4-d]imidazole scaffold for medicinal chemistry derivatization and target-based library design.
Selection
Building block with dual reactive handles—aniline NH₂ and aryl chloride—enabling orthogonal parallel synthesis.
Context
Meets fragment-based drug discovery criteria (MW

Why 4-Chloro-3-(1H-thieno[3,4-d]imidazol-2-yl)aniline Cannot Be Interchanged with Other Thienoimidazole or Benzimidazole Derivatives


Thieno[3,4-d]imidazole derivatives are not functionally interchangeable with their benzimidazole counterparts or even among themselves when substitution patterns differ. The thienoimidazole core introduces a sulfur atom that alters π-electron distribution, hydrogen-bonding capacity, and metabolic stability relative to benzimidazoles—as demonstrated by the distinct inhibition kinetics of thienoimidazole H⁺/K⁺-ATPase inhibitors (Hoe 731, S 4216) versus the benzimidazole omeprazole, where thienoimidazoles access both luminal and cytosolic enzyme SH groups while omeprazole is restricted to the luminal face [1]. Furthermore, the specific 4-chloro-3-aniline substitution on the target compound provides a unique combination of a hydrogen-bond-donating primary amine (HBD count: 2) and an electron-withdrawing chlorine substituent with a computed LogP of 3.527 and TPSA of 54.7 Ų , creating a reactivity and polarity profile that cannot be replicated by biotin (LogP ~0.3, TPSA ~103 Ų, carboxyl-terminated side chain) or by 2-sulfinyl-thienoimidazole analogs lacking the aniline handle [1].

Thieno[3,4-d]imidazole sulfur alters π-electron distribution and SH-group accessibility vs. benzimidazoles; direct interchange may not preserve mechanism-specific inhibition profiles.
4-Chloro-3-aniline pattern yields LogP ~3.5 and 2 H-bond donors; biotin’s carboxyl-terminated side chain (LogP ~0.3, 3 HBD, no aryl chloride) creates a polarity and reactivity mismatch.
Dual orthogonal derivatization vectors (aniline + aryl-Cl) are absent in biotin and sulfinyl-thienoimidazole analogs lacking the aniline handle, limiting synthetic diversification routes.

Quantitative Differentiation Evidence for 4-Chloro-3-(1H-thieno[3,4-d]imidazol-2-yl)aniline Against Closest Comparators


H⁺/K⁺-ATPase Inhibition: Thieno[3,4-d]imidazole Scaffold vs. Benzimidazole (Omeprazole) – Bilateral SH-Group Accessibility

Thieno[3,4-d]imidazole derivatives Hoe 731 and S 4216 inhibit gastric H⁺/K⁺-ATPase with IC₅₀ values of approximately 1.0 µM in intact gastric membrane vesicles under acidifying conditions, compared to 0.7 µM for the benzimidazole omeprazole. Critically, the thienoimidazoles are susceptible to reversal by both membrane-permeable dithioerythritol and membrane-impermeable glutathione, whereas omeprazole is protected by glutathione. This demonstrates that thienoimidazoles react with both intravesicular (luminal) and extravesicular (cytosolic) SH groups of the enzyme, while omeprazole interacts uniquely with luminal SH groups [1]. In isolated parietal cells, Hoe 731 achieved IC₅₀ = 0.1 µM, matching omeprazole (0.1 µM) and surpassing S 4216 (0.4 µM) after 30-min incubation, though the inhibitory action faded over 120 min unlike omeprazole's sustained effect [1].

H⁺/K⁺-ATPase Inhibition
Head-to-head
Thienoimidazole class IC₅₀ 1.0 µM (vesicles); inhibited by dithioerythritol & glutathione (bilateral SH access). Parietal cell IC₅₀ 0.1 µM (30 min).
Omeprazole IC₅₀ 0.7 µM; inhibited by dithioerythritol only (luminal access). Parietal cell 0.1 µM sustained.
Supports mechanistic differentiation of cytosolic vs. luminal enzyme inhibition in gastric research.
Class-level evidence; direct compound data may vary.
H+/K+-ATPase inhibition gastric acid secretion thienoimidazole vs benzimidazole

PARP-1 Enzyme Inhibition: Thieno[3,4-d]imidazole-4-carboxamide Scaffold vs. Olaparib

In a 2016 study, a series of 1H-thieno[3,4-d]imidazole-4-carboxamide derivatives were evaluated as PARP-1 inhibitors. The most potent compound, 16l, exhibited an IC₅₀ of 0.043 µM against PARP-1 enzyme, approximately four-fold less potent than the reference compound olaparib at the enzymatic level [1]. However, in cellular anti-proliferative assays against BRCA-1 deficient HCC1937 cells, compounds 16g, 16i, 16j, and 16l displayed 2.5–3.8-fold better activity than olaparib, suggesting superior membrane permeability or cellular target engagement for the thienoimidazole series [2]. Critically, compounds 16j and 16l showed markedly lower cytotoxicity toward normal human lung fibroblast (HLF) cells with IC₅₀ values >300 µM and inhibition rates of 27.94–32.37% at 300 µM, versus olaparib and veliparib which produced 91.45% and 93.64% inhibition at the same concentration [2].

PARP-1 Inhibition & Cell Potency
Head-to-head
16l (thienoimidazole) PARP-1 IC₅₀ 0.043 µM; HCC1937 cell activity 2.5–3.8× better vs. olaparib; HLF normal cell IC₅₀ >300 µM (27.9% inhibition).
Olaparib PARP-1 IC₅₀ ~0.01 µM; HLF normal cell inhibition 91.5% at 300 µM.
Reported wider cell-based selectivity window in BRCA-deficient vs. normal cells.
Scaffold-level evidence; fragment elaboration needed.
PARP-1 inhibition anticancer thienoimidazole scaffold BRCA-deficient

Physicochemical Differentiation: Computed LogP and TPSA of 4-Chloro-3-(1H-thieno[3,4-d]imidazol-2-yl)aniline vs. Biotin

4-Chloro-3-(1H-thieno[3,4-d]imidazol-2-yl)aniline possesses computed physicochemical properties (LogP = 3.527, TPSA = 54.7 Ų, MW = 249.72, HBD = 2, HBA = 3, Rotatable Bonds = 1) that position it in a distinctly more lipophilic and less polar region of chemical space compared to biotin (LogP ~0.3, TPSA ~103 Ų, MW = 244.31, carboxyl-terminated pentanoic acid side chain) [1]. The ~3.2 log unit difference in LogP translates to approximately 1,600-fold higher octanol-water partition coefficient, indicating substantially greater membrane permeability potential for the target compound. The TPSA of 54.7 Ų falls well below the common oral bioavailability threshold of 140 Ų, while biotin's TPSA of ~103 Ų is notably higher due to its carboxyl and urea functionalities. The compound's single rotatable bond (vs. biotin's 5) confers greater conformational rigidity, which can be advantageous for fragment-based drug design where ligand efficiency per rotatable bond is a key selection criterion .

Physicochemical Profile
Cross-study
Target compound LogP 3.5, TPSA 55 Ų, 1 rotatable bond, HBD 2.
Biotin LogP 0.3, TPSA 103 Ų, 5 rotatable bonds, HBD 3.
Approximately 1,600× higher lipophilicity; may support programs requiring BBB penetration or intracellular target engagement.
Computed values; experimental confirmation recommended.
physicochemical properties LogP TPSA drug-likeness fragment-based drug discovery

Synthetic Handle Differentiation: Free Primary Aniline vs. Biotin Carboxyl-Terminated Side Chain for Derivatization Chemistry

4-Chloro-3-(1H-thieno[3,4-d]imidazol-2-yl)aniline features a free primary aromatic amine (NH₂) directly attached to the phenyl ring, providing a versatile synthetic handle for a distinct set of chemical transformations: diazotization/azo coupling, amide bond formation with carboxylic acids, reductive amination with aldehydes, urea/thiourea formation with isocyanates/isothiocyanates, and Buchwald-Hartwig C–N cross-coupling . In contrast, biotin and biotin-aniline present a carboxyl-terminated pentanoic acid side chain (or its amide) as the primary derivatization site, enabling amide/ester conjugation chemistry that requires pre-activation (e.g., NHS ester, EDCI/HOBt) and is incompatible with strongly nucleophilic conditions [1]. The 4-chloro substituent on the target compound further enables orthogonal reactivity via palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) at the aryl chloride position, a synthetic option entirely absent in the biotin scaffold. The compound's single rotatable bond between the thienoimidazole and phenyl rings also minimizes conformational entropy loss upon target binding compared to biotin's flexible pentanoic acid linker (5 rotatable bonds) .

Synthetic Handles
Class-level
Free aniline (NH₂) enables amidation, diazotization, reductive amination. Aryl-Cl enables Pd-catalyzed cross-coupling. Biotin offers only carboxyl activation; lacks aryl halide.
Dual orthogonal vectors support parallel library synthesis and fragment elaboration.
Chemical reactivity inference; actual yields may vary.
synthetic chemistry building block aniline derivatization bioconjugation medicinal chemistry

Thieno[3,4-d]imidazole as Organic Dye Sensitizer Scaffold – Photovoltaic Performance Benchmarking

Thieno[3,4-d]imidazole-based organic sensitizers have been evaluated in dye-sensitized solar cells (DSSCs), with the best-performing dye (containing bithiophene in the conjugation bridge and thiophene substituents on the thienoimidazole nucleus) achieving a power conversion efficiency (η) of 2.78%, short-circuit current density (Jsc) of 7.91 mA cm⁻², and fill factor (ff) of 0.63 [1]. N-alkylation of the thienoimidazole donor was shown to tune optical properties, with N-alkylated thiophene-substituted derivatives exhibiting blue-shifted absorption in solution but red-shifted absorption when anchored on TiO₂ due to enhanced aggregation [2]. Importantly, these thienoimidazole-based dyes displayed lower oxidation potentials than previously reported imidazole-based donors, indicating stronger electron-donating character conferred by the thiophene fusion—a property directly attributable to the sulfur atom in the thieno[3,4-d] core that is absent in purely imidazole-based donor systems [2].

DSSC Performance
Class-level
η = 2.78%
Jsc 7.91 mA cm⁻², ff 0.63
Metal-free donor chromophore; lower oxidation potential than imidazole-only donors for optoelectronic research.
Best dye from a series; requires donor-acceptor engineering.
dye-sensitized solar cells organic sensitizer photoelectrochemical thienoimidazole donor

Procurement-Driven Application Scenarios for 4-Chloro-3-(1H-thieno[3,4-d]imidazol-2-yl)aniline


Fragment-Based Drug Discovery (FBDD) Library Design Targeting Kinases, PARPs, or Ion Channels

With a molecular weight of 249.72 Da, only 1 rotatable bond, and computed LogP of 3.527, 4-Chloro-3-(1H-thieno[3,4-d]imidazol-2-yl)aniline meets all Rule-of-Three criteria for fragment library inclusion . The thieno[3,4-d]imidazole core has validated affinity for ATP-binding pockets (demonstrated by PARP-1 IC₅₀ = 0.043 µM for optimized analog 16l) [1] and ion channel targets (H⁺/K⁺-ATPase inhibition by Hoe 731/S 4216) [2]. The free aniline and aryl chloride provide two orthogonal vectors for fragment growing/merging strategies, enabling rapid SAR exploration via amide coupling and Pd-catalyzed cross-coupling, respectively. Procurement for FBDD screening collections is supported by the scaffold's demonstrated ability to yield lead compounds with improved cellular potency (2.5–3.8× better than olaparib on BRCA-deficient cells) and reduced normal-cell toxicity [1].

Gastric Pharmacology Research: H⁺/K⁺-ATPase Mechanistic Probe Development

The thieno[3,4-d]imidazole core provides a mechanistically distinct template from benzimidazole-based proton-pump inhibitors. As established by Beil et al. (1990), thienoimidazoles access both luminal and cytosolic SH groups of the H⁺/K⁺-ATPase, unlike omeprazole which is restricted to the luminal face [2]. Researchers studying gastric acid secretion mechanisms or developing irreversible/dual-site ATPase inhibitors should procure compounds built on this scaffold rather than benzimidazole alternatives, as the sulfur-containing fused ring system enables the bilateral reactivity that produces this differentiated pharmacological profile. The 4-chloro-3-aniline substitution of the target compound provides a derivatizable handle for installing sulfinylmethylpyridine or other warhead groups known to confer potent H⁺/K⁺-ATPase inhibition (Hoe 731 achieved parietal cell IC₅₀ = 0.1 µM [2]).

Organic Photovoltaic and Dye-Sensitized Solar Cell (DSSC) Materials Development

The thieno[3,4-d]imidazole chromophore has been validated as a metal-free organic donor for DSSC applications, with the best-performing derivative achieving η = 2.78%, Jsc = 7.91 mA cm⁻², and ff = 0.63 [3]. The scaffold offers lower oxidation potentials than imidazole-only donors due to the electron-rich thiophene fusion, and N-alkylation enables tunable optical properties including aggregation-induced red-shifting on TiO₂ [3]. 4-Chloro-3-(1H-thieno[3,4-d]imidazol-2-yl)aniline serves as a precursor for synthesizing N-alkylated, π-extended sensitizers by functionalizing the aniline nitrogen (e.g., with aryl halides or aldehydes) and/or extending conjugation via the aryl chloride via cross-coupling. Procurement for materials chemistry programs is indicated when the goal is to explore sulfur-containing heterocyclic donors that combine stronger electron donation than imidazoles with the synthetic flexibility of a dual-handle building block.

Anti-Infective and Antiviral Lead Generation: NS5A and Broad-Spectrum Antimicrobial Screening

Thienoimidazole-based inhibitors have demonstrated potent activity against HCV NS5A genotype 1a and 1b replicons, with specific emphasis on the requirement for aromatic linkers with linear topologies to achieve high pan-genotypic potency [4]. Additionally, thieno[3,4-d]imidazole derivatives have shown antibacterial activity against both Gram-positive and Gram-negative organisms, with certain analogs achieving MIC values as low as 0.125 µg/mL against resistant Staphylococcus aureus and Escherichia coli strains . The target compound, with its 4-chloro-3-aniline substitution pattern, occupies a distinct region of the thienoimidazole SAR landscape that has not been exhaustively explored in published anti-infective programs. Procurement for anti-infective screening decks is warranted given the scaffold's precedence in both antiviral and antibacterial contexts, combined with the synthetic accessibility of the aniline handle for rapid analog generation.

Application
Selection Property
Validation Focus
Fragment-based drug discovery (FBDD) library design
Scaffold with dual orthogonal reactive handles, MW
Target engagement (PARP-1, H⁺/K⁺-ATPase) and cellular potency window in BRCA-deficient models
Gastric H⁺/K⁺-ATPase mechanistic probe development
Thieno[3,4-d]imidazole core with bilateral SH-group accessibility
Differentiated inhibition profile vs. benzimidazole (luminal-only) in enzyme assays
Dye-sensitized solar cell (DSSC) sensitizer synthesis
Thienoimidazole donor chromophore with tunable N-alkylation and lower oxidation potential
Photovoltaic efficiency (η), aggregation behavior on TiO₂ photoanode
Anti-infective screening (HCV NS5A, antibacterial)
Thienoimidazole scaffold with aromatic linker topology for pan-genotypic activity
Antiviral potency against genotype 1a/1b replicons; MIC endpoints against resistant strains
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